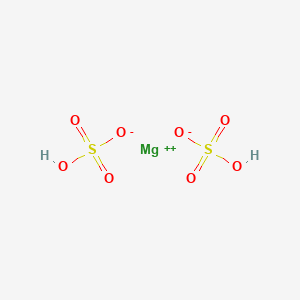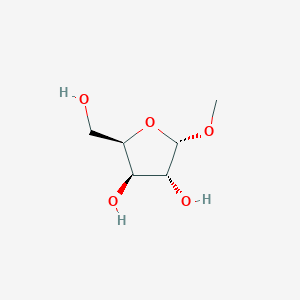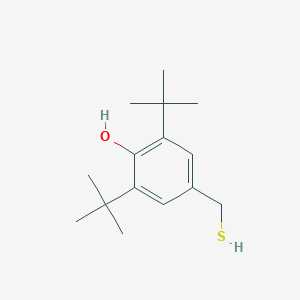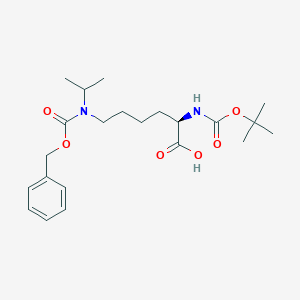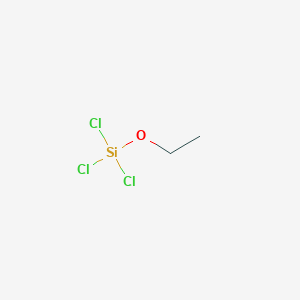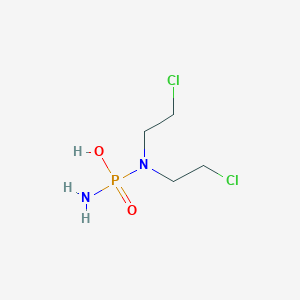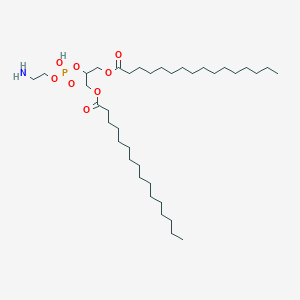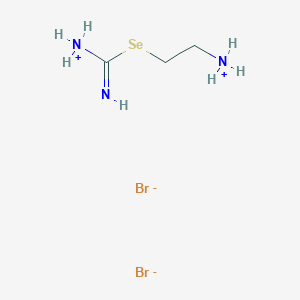
Aminoethylisoselenouronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoethylisoselenouronium is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of organic selenium compounds and is known for its unique properties that make it a promising candidate for use in many fields. In
Applications De Recherche Scientifique
Aminoethylisoselenouronium has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been found to have antioxidant and anticancer properties. In agriculture, it has been studied for its potential as a plant growth regulator. In materials science, it has been explored for its potential as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of aminoethylisoselenouronium is not fully understood, but it is believed to be due to its ability to interact with reactive oxygen species and other free radicals in the body. This interaction leads to the reduction of oxidative stress and inflammation, which are associated with many diseases, including cancer.
Biochemical and Physiological Effects:
Studies have shown that aminoethylisoselenouronium has a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to reduce oxidative stress and inflammation. It has also been found to have anticancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, it has been studied for its potential to improve cognitive function and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of aminoethylisoselenouronium is that it is relatively easy to synthesize, making it accessible for scientific research. Additionally, it has been found to have a range of potential applications, making it a promising compound for further study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Orientations Futures
There are many potential future directions for the study of aminoethylisoselenouronium. Some possible areas of exploration include its potential as a plant growth regulator, its effects on cognitive function, and its potential as a catalyst in chemical reactions. Additionally, further research is needed to fully understand the mechanism of action and to explore its potential applications in medicine and other fields.
Conclusion:
In conclusion, aminoethylisoselenouronium is a promising compound that has a range of potential applications in various fields. Its unique properties, accessibility, and potential for further study make it an exciting area of scientific research. With continued exploration, this compound may prove to be a valuable tool in the fight against disease and in the development of new technologies.
Méthodes De Synthèse
Aminoethylisoselenouronium can be synthesized through a simple reaction between ethylenediamine and isoselenocyanate. The reaction yields a product that is a white crystalline powder with a melting point of 180-182°C. The synthesis method is relatively straightforward, making it an accessible compound for scientific research.
Propriétés
Numéro CAS |
1704-04-7 |
|---|---|
Nom du produit |
Aminoethylisoselenouronium |
Formule moléculaire |
C3H11Br2N3Se |
Poids moléculaire |
327.92 g/mol |
Nom IUPAC |
[amino(2-azaniumylethylselanyl)methylidene]azanium;dibromide |
InChI |
InChI=1S/C3H9N3Se.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
Clé InChI |
UDAODXAFNRDKHO-UHFFFAOYSA-N |
SMILES isomérique |
C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |
SMILES |
C(C[Se]C(=[NH2+])N)[NH3+].[Br-].[Br-] |
SMILES canonique |
C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |
Synonymes |
aminoethylisoselenouronium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



